Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- typically involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, which is widely used in various applications.
Trimetazidine: A related compound with similar structural features and pharmacological properties.
1-(2,3,4-Trimethoxybenzyl)piperazine: Another derivative with similar chemical and biological properties.
Uniqueness
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
108447-63-8 |
---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)15(12)21-3)10-14(18)17-6-4-16-5-7-17/h8-9,16H,4-7,10H2,1-3H3 |
InChI Key |
YOFCBKQWLUXXPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.